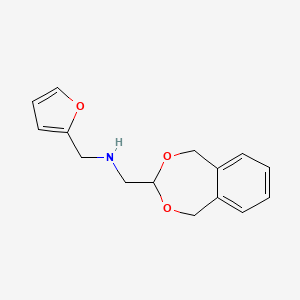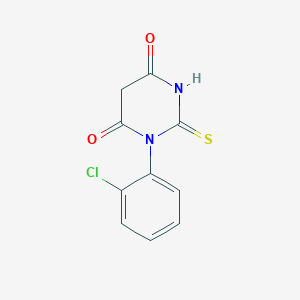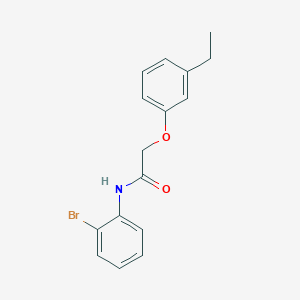![molecular formula C20H34N4OS B5676778 1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine" typically involves multistep synthetic routes. These routes may include the formation of isothiazolopyridine derivatives, as demonstrated by Karczmarzyk and Malinka (2008), who explored the structural characterization of analgesic isothiazolopyridines of the Mannich base type, providing insights into the synthetic complexity of similar compounds (Karczmarzyk & Malinka, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated through crystallographic analysis, as described by Karczmarzyk and Malinka (2004) for isothiazolopyridines, highlighting the significance of C–H…X (X = N, O) hydrogen bonds and π…π interactions (Karczmarzyk & Malinka, 2004). These structural features are crucial for understanding the reactivity and potential interaction mechanisms of the compound .
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" often rely on their functional groups' reactivity. For instance, the preparation and in vitro testing of H3-receptor antagonists by Frymarkiewicz and Walczyński (2009) provide an example of how specific chemical modifications can lead to targeted biological activities (Frymarkiewicz & Walczyński, 2009).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure and interactions. The study by Jiang et al. (2007) on the metabolism of a related compound offers insights into its solubility, stability, and metabolite formation, which are critical for understanding the compound's behavior in biological systems (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's structural elements. The synthesis and antimicrobial activity study by Yeromina et al. (2019) illustrates the impact of specific substituents on the compound's chemical behavior and biological activity, showing how modifications can alter its properties and efficacy (Yeromina et al., 2019).
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4OS/c1-16(2)18-15-26-19(21-18)14-23-8-4-5-17(13-23)6-7-20(25)24-11-9-22(3)10-12-24/h15-17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTXSMHZBIYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN2CCCC(C2)CCC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676695.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)

![2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5676715.png)
![1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5676725.png)
![N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)

![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
![5-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyridin-2-amine](/img/structure/B5676744.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5676746.png)
![N'-[(4-fluorophenyl)sulfonyl]-2-furohydrazide](/img/structure/B5676750.png)

![1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B5676757.png)
